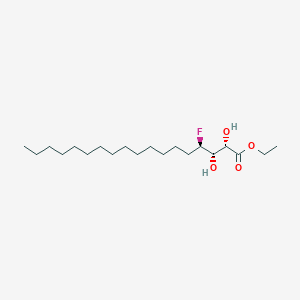
ethyl (2S,3S,4R)-4-fluoro-2,3-dihydroxyoctadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2S,3S,4R)-4-fluoro-2,3-dihydroxyoctadecanoate is a chiral compound with significant potential in various scientific fields This compound is characterized by its unique stereochemistry, which includes three chiral centers at positions 2, 3, and 4, and a fluoro substituent at position 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,3S,4R)-4-fluoro-2,3-dihydroxyoctadecanoate typically involves multiple steps, starting from readily available precursors. One common method involves the use of asymmetric synthesis to ensure the correct stereochemistry at the chiral centers. The reaction conditions often include the use of chiral catalysts and reagents to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired enantiomer in high purity.
化学反応の分析
Types of Reactions
Ethyl (2S,3S,4R)-4-fluoro-2,3-dihydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluoro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the ester group can produce primary alcohols.
科学的研究の応用
Ethyl (2S,3S,4R)-4-fluoro-2,3-dihydroxyoctadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique stereochemistry makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of ethyl (2S,3S,4R)-4-fluoro-2,3-dihydroxyoctadecanoate involves its interaction with specific molecular targets. The hydroxyl groups and the fluoro substituent play crucial roles in its binding affinity and selectivity. The compound can interact with enzymes and receptors through hydrogen bonding, van der Waals forces, and hydrophobic interactions, influencing various biochemical pathways.
類似化合物との比較
Ethyl (2S,3S,4R)-4-fluoro-2,3-dihydroxyoctadecanoate can be compared with other similar compounds, such as:
Ethyl (2S,3S,4R)-4-chloro-2,3-dihydroxyoctadecanoate: Similar structure but with a chloro substituent instead of a fluoro group.
Ethyl (2S,3S,4R)-4-bromo-2,3-dihydroxyoctadecanoate: Contains a bromo substituent, which can affect its reactivity and applications.
Ethyl (2S,3S,4R)-4-iodo-2,3-dihydroxyoctadecanoate:
The uniqueness of this compound lies in its specific stereochemistry and the presence of the fluoro substituent, which can significantly influence its chemical behavior and interactions.
特性
CAS番号 |
916843-65-7 |
|---|---|
分子式 |
C20H39FO4 |
分子量 |
362.5 g/mol |
IUPAC名 |
ethyl (2S,3S,4R)-4-fluoro-2,3-dihydroxyoctadecanoate |
InChI |
InChI=1S/C20H39FO4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(21)18(22)19(23)20(24)25-4-2/h17-19,22-23H,3-16H2,1-2H3/t17-,18-,19+/m1/s1 |
InChIキー |
IRSZECQABLZMIS-QRVBRYPASA-N |
異性体SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@@H](C(=O)OCC)O)O)F |
正規SMILES |
CCCCCCCCCCCCCCC(C(C(C(=O)OCC)O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















